molecular formula C16H14N2O3 B7509301 N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide

N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide

Cat. No. B7509301
M. Wt: 282.29 g/mol
InChI Key: ORLBYNQJUWBBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide, also known as BMB, is a synthetic compound that has been studied extensively for its potential applications in scientific research. BMB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide is not fully understood, but it is thought to act by binding to specific targets within cells and modulating their activity. N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases, and to modulate the activity of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide has a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. It has been shown to have anti-cancer properties, as well as potential applications in the treatment of neurological disorders and other diseases.

Advantages and Limitations for Lab Experiments

N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide has several advantages as a research tool, including its ability to inhibit specific enzymes and modulate cellular signaling pathways. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide. One area of interest is the development of more specific and potent inhibitors of the enzymes targeted by N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide. Another area of interest is the study of N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide in the context of specific diseases, such as cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide and its potential applications in scientific research.

Synthesis Methods

N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-amino-4-methoxybenzoic acid with 2-amino-phenol in the presence of a catalyst. This reaction yields the intermediate 2-(2-amino-phenyl)benzoxazole, which can then be reacted with N-methyl-4-chloro-benzamide to yield N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide.

Scientific Research Applications

N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide has been studied in the context of cancer research, as well as in the study of neurological disorders and other diseases.

properties

IUPAC Name

N-(1,3-benzoxazol-2-yl)-4-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-18(15(19)11-7-9-12(20-2)10-8-11)16-17-13-5-3-4-6-14(13)21-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLBYNQJUWBBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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